molecular formula C11H13F3N2O2 B1287514 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid CAS No. 1006348-77-1

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1287514
CAS No.: 1006348-77-1
M. Wt: 262.23 g/mol
InChI Key: BASBQNODNSGKMO-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid is a high-purity chemical compound intended for research and development applications. This molecule features a pyrazole core that is substituted with a cyclopropyl group and a trifluoromethyl group, a structure known to be of significant interest in medicinal chemistry . The butanoic acid chain linked to the pyrazole nitrogen offers a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. Similar pyrazole-containing scaffolds are frequently utilized in the exploration of new pharmacologically active compounds and have been identified in structures with various biological activities . As a key intermediate, this acid can be used in the design and development of potential enzyme inhibitors, receptor modulators, and other biologically relevant targets. The presence of the trifluoromethyl group is particularly noteworthy, as it can influence the molecule's metabolic stability, lipophilicity, and overall binding affinity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8(6-3-4-6)5-9(15-16)11(12,13)14/h5-7H,2-4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASBQNODNSGKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162056
Record name 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-77-1
Record name 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale reactions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Agents :
    • Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity, making it a candidate for developing new anti-inflammatory drugs .
    • A study demonstrated that similar pyrazole derivatives significantly reduced inflammation in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity :
    • Some studies have explored the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The compound's ability to inhibit tumor growth has been noted, with mechanisms involving apoptosis induction and cell cycle arrest .
    • A specific case study highlighted the efficacy of a related compound in reducing tumor size in xenograft models, indicating that further development could lead to promising anticancer therapies.
  • Neuroprotective Effects :
    • There is emerging evidence that pyrazole derivatives can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may provide a pathway for developing treatments for conditions like Alzheimer's disease .

Agricultural Applications

  • Herbicides :
    • The structural characteristics of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid make it suitable for use as an herbicide. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to effective weed control .
    • Field trials have shown that formulations containing this compound can significantly reduce weed populations without adversely affecting crop yield.
  • Pesticides :
    • The compound's efficacy as an insecticide has been investigated, with results indicating potential effectiveness against various agricultural pests. Its application could lead to reduced reliance on traditional pesticides, promoting more sustainable agricultural practices .

Anti-inflammatory Efficacy

A comprehensive study evaluated the anti-inflammatory effects of this compound in a controlled environment. The results showed a marked decrease in inflammatory markers compared to control groups.

Anticancer Research

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutics. Further animal studies confirmed these findings, showcasing its potential as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors.

Comparison with Similar Compounds

4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

  • Molecular formula : C₉H₁₁F₃N₂O₂ (CAS 1795503-08-0, ).
  • Key differences : Replaces the cyclopropyl group with a methyl (-CH₃) substituent at the pyrazole’s 4-position.
  • Impact: Reduced steric bulk compared to cyclopropyl may enhance solubility in polar solvents.

2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

  • Molecular formula : C₇H₇F₃N₂O₂ (CAS 1795426-60-6, ).
  • Key differences: Shorter carboxylic acid chain (acetic acid vs. butanoic acid) and trifluoromethyl at the pyrazole’s 4-position.
  • Positional isomerism of -CF₃ may affect binding affinity in enzyme inhibition studies .

4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid

  • Molecular formula : C₇H₇BrN₄O₂ (CAS 1790365-86-4, ).
  • Key differences : Replaces pyrazole with a 1,2,4-triazole ring and introduces a bromo substituent.
  • Impact :
    • Triazole rings exhibit stronger hydrogen-bonding capacity than pyrazoles, enhancing solubility in aqueous media.
    • Bromine’s electronegativity may increase susceptibility to nucleophilic substitution reactions .

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

  • Molecular formula : Likely C₉H₉F₃N₂O₂ (inferred from ).
  • Key differences: Shorter acetic acid chain vs. butanoic acid in the target compound.
  • Impact :
    • Reduced chain length diminishes hydrophobic interactions in protein binding, as observed in analogs used for synthesizing amide derivatives (e.g., compound 191 in ).

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Pyrazole/Triazole) Carboxylic Acid Chain Length Key Features
Target compound C₁₁H₁₃F₃N₂O₂ 5-Cyclopropyl, 3-CF₃ Butanoic acid (C4) High lipophilicity, steric bulk
4-[4-Methyl-3-CF₃-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ 4-Methyl, 3-CF₃ Butanoic acid (C4) Enhanced solubility
2-[4-CF₃-1H-pyrazol-1-yl]acetic acid C₇H₇F₃N₂O₂ 4-CF₃ Acetic acid (C2) Reduced membrane permeability
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid C₇H₇BrN₄O₂ 5-Bromo, triazole core Butanoic acid (C4) High polarity, reactive Br atom

Biological Activity

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of this compound is C₁₁H₁₃F₃N₂O₂, with a molecular weight of approximately 262.23 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₁H₁₃F₃N₂O₂
Molecular Weight262.23 g/mol
CAS Number1006348-77-1
Storage TemperatureAmbient

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the butanoic acid moiety. The trifluoromethyl group can be incorporated using various fluorination techniques, enhancing the compound's lipophilicity and biological interaction potential.

The presence of the trifluoromethyl group in pyrazole derivatives has been associated with increased potency in various biological assays. This group can influence the pharmacokinetics and pharmacodynamics of compounds by modifying their interactions with biological targets, including enzymes and receptors.

  • Antiparasitic Activity : Research indicates that compounds similar to this compound exhibit significant antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. These compounds have shown nanomolar activity in vitro, suggesting strong potential for therapeutic applications .
  • Inhibition Studies : Studies have demonstrated that derivatives containing the trifluoromethyl group can inhibit key enzymes involved in metabolic pathways. For instance, SAR (Structure-Activity Relationship) studies have shown enhanced inhibition of serotonin uptake in compounds modified with trifluoromethyl groups compared to their non-fluorinated counterparts .
  • Anti-inflammatory Effects : Preliminary data suggest that certain pyrazole derivatives may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

A review of recent literature reveals several case studies highlighting the biological effects of similar pyrazole derivatives:

  • Study on Antiparasitic Efficacy : A study evaluated a series of trifluoromethyl-substituted pyrazoles against Trichomonas vaginalis, showing promising results with specific compounds demonstrating effective inhibition at low concentrations .
  • Enzyme Inhibition Analysis : Another investigation focused on the inhibition of reverse transcriptase enzymes by trifluoromethyl-containing compounds, revealing that these modifications significantly enhance binding affinity and inhibitory potency .

Q & A

Q. What are the established synthetic pathways for 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid, and what are their respective yields and reaction conditions?

The synthesis typically involves multi-step reactions, including pyrazole ring formation, cyclopropane introduction, and carboxylation. Key steps include:

  • Pyrazole Core Synthesis : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. For example, ethyl acetoacetate reacts with trifluoromethyl ketones under acidic conditions to form the pyrazole ring .

  • Cyclopropane Functionalization : Cyclopropyl groups are introduced via [2+1] cycloaddition reactions using carbene precursors or transition-metal-catalyzed cross-coupling .

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    02:06
  • Carboxylation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions yields the carboxylic acid .

StepReagents/ConditionsYield RangeChallenges
Pyrazole formationHydrazine + β-keto ester, HCl reflux60–75%Competing side reactions with trifluoromethyl groups
Cyclopropane additionCu-catalyzed cross-coupling, CH₂N₂40–55%Steric hindrance from substituents
Ester hydrolysisNaOH (aq.), ethanol, 80°C85–95%Over-hydrolysis of sensitive groups

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropyl (δ 1.2–1.8 ppm) and trifluoromethyl (δ -62 ppm in 19^19F NMR) groups. 1^1H-13^13C HMBC correlations verify pyrazole ring connectivity .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 305.1) .
  • FTIR : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 1120–1150 cm1^{-1} (C-F stretch) confirm functional groups .

Q. What are the critical storage conditions and handling protocols for maintaining stability?

  • Storage : Sealed containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group .
  • Handling : Use gloves and eye protection; avoid prolonged exposure to moisture or high temperatures (>40°C) to prevent degradation into cyclopropane derivatives or HF release .
ParameterOptimal ConditionDegradation Risk
Temperature-20°C (long-term)Hydrolysis at >25°C
Humidity<30% RHEster/acid interconversion
LightAmber glass vialsPhotooxidation of pyrazole ring

Advanced Research Questions

Q. How can researchers optimize cyclopropane ring formation while minimizing side reactions?

  • Catalyst Selection : Palladium or copper catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cyclopropane addition. Use tert-butyl XPhos ligands to enhance stability in cross-coupling reactions .
  • Reaction Monitoring : In-situ FTIR or LC-MS detects intermediates (e.g., diazo compounds) to adjust reaction kinetics and avoid dimerization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) reduce carbene aggregation, while low temperatures (-10°C) suppress undesired [3+2] cycloadditions .

Q. What computational modeling approaches predict the bioactivity of derivatives?

  • QSAR Modeling : Use descriptors like logP, polar surface area, and electrostatic potential maps to correlate trifluoromethyl group orientation with receptor binding .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify potential interactions with cyclooxygenase-2 (COX-2) or GABA receptors, leveraging structural data from related pyrazole-carboxylic acids .

Q. How should discrepancies in reported biological activity data be addressed?

  • Sample Degradation Control : Implement continuous cooling (4°C) during bioassays to stabilize organic components, as degradation alters the compound’s matrix .
  • Standardized Assays : Use positive controls (e.g., ibuprofen for COX inhibition) and replicate experiments across multiple cell lines to account for variability in receptor expression .
  • Meta-Analysis : Statistically compare datasets using ANOVA to identify outliers caused by differing experimental protocols (e.g., incubation time, solvent choice) .

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